molecular formula C10H7Cl2NO2 B019021 5-Chloroacetyl-6-chlorooxindole CAS No. 118307-04-3

5-Chloroacetyl-6-chlorooxindole

Cat. No. B019021
Key on ui cas rn: 118307-04-3
M. Wt: 244.07 g/mol
InChI Key: LWWVMDRRHHCTMZ-UHFFFAOYSA-N
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Patent
US07777037B2

Procedure details

A mixture of 750 ml of dichloromethane, 150 g of 6-chlorooxindole, 161.6 g of chloroacetyl chloride and 477.2 g of aluminium chloride was refluxed for 9.5 hours. The reaction mass was quenched into a mixture of crushed ice and 135 ml of hydrochloric acid. The formed solid was filtered, and the wet compound was washed with water. The wet compound was dissolved in 3525 ml acetic acid by heating to 70 to 80° C., then carbon was added and the mixture was stirred briefly at the same temperature, and the carbon was removed by filtration and washed with 15 ml of acetic acid. The filtrate was allowed to cool to about 20° C. for solid formation. The solid was filtered, washed three times with 600 ml of water, and then dried to yield 148.5 g of the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
161.6 g
Type
reactant
Reaction Step One
Quantity
477.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[Cl:12][CH2:13][C:14](Cl)=[O:15].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[Cl:12][CH2:13][C:14]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[Cl:1])[NH:8][C:7](=[O:11])[CH2:6]2)=[O:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClC1=CC=C2CC(NC2=C1)=O
Name
Quantity
161.6 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
477.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
750 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred briefly at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 9.5 hours
Duration
9.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mass was quenched into a mixture of crushed ice and 135 ml of hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The formed solid was filtered
WASH
Type
WASH
Details
the wet compound was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The wet compound was dissolved in 3525 ml acetic acid
ADDITION
Type
ADDITION
Details
carbon was added
CUSTOM
Type
CUSTOM
Details
the carbon was removed by filtration
WASH
Type
WASH
Details
washed with 15 ml of acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about 20° C. for solid formation
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed three times with 600 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C=1C=C2CC(NC2=CC1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 148.5 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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